molecular formula C6H2BrClIN3 B2883954 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine CAS No. 2490406-70-5

3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine

Cat. No.: B2883954
CAS No.: 2490406-70-5
M. Wt: 358.36
InChI Key: NHXISKDLMQSWFQ-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrazine family. This compound is characterized by the presence of bromine, chlorine, and iodine substituents on the pyrazolo[1,5-a]pyrazine core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine typically involves multi-step reactions starting from readily available precursors. One common method involves the halogenation of pyrazolo[1,5-a]pyrazine derivatives. The process includes:

Industrial Production Methods

the synthesis likely follows similar steps as the laboratory methods, with optimizations for large-scale production, such as the use of continuous flow reactors and automated systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while nucleophilic substitution can introduce various functional groups such as azides or thiols .

Mechanism of Action

The mechanism of action of 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The molecular targets and pathways involved can vary widely based on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrimidine
  • 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]triazine
  • 3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]quinoxaline

Uniqueness

3-Bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable for designing molecules with specific biological or material properties .

Properties

IUPAC Name

3-bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClIN3/c7-3-1-11-12-4(9)2-10-6(8)5(3)12/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHXISKDLMQSWFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N2C(=C(C=N2)Br)C(=N1)Cl)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClIN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2490406-70-5
Record name 3-bromo-4-chloro-7-iodopyrazolo[1,5-a]pyrazine
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